Piperidine, 5-ethenyl-2-methyl- (9CI)
Description
Contextualization within Advanced Piperidine (B6355638) Chemistry Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and materials science. nih.govijnrd.org It is considered a "privileged structure," meaning it is a recurring motif in a multitude of pharmaceuticals and biologically active natural alkaloids. nih.govresearchgate.net The significance of the piperidine scaffold lies in its ability to confer favorable pharmacological properties to a molecule, such as enhanced membrane permeability, metabolic stability, and specific binding interactions with biological targets. researchgate.net Consequently, the development of novel synthetic methodologies to create substituted and functionalized piperidines is a vibrant and important area of contemporary chemical research. nih.govajchem-a.com
Advanced research focuses on developing efficient, cost-effective, and stereoselective methods to access highly substituted piperidines. nih.govajchem-a.com Modern strategies include transition metal-catalyzed reactions, domino-cyclization cascades, and various forms of C-H functionalization, which allow chemists to precisely modify the piperidine core. nih.govmdpi.comresearchgate.netnih.gov The compound 5-ethenyl-2-methylpiperidine is an example of a disubstituted piperidine, featuring both a methyl group and a reactive ethenyl (vinyl) group. The presence of these functional groups, particularly the versatile vinyl moiety, places it at the intersection of several research fields, including polymer synthesis and the creation of complex molecular architectures for drug discovery.
Table 1: Selected Modern Synthetic Routes to Piperidine Derivatives This table is interactive. Click on the headers to sort.
| Method | Description | Key Features |
|---|---|---|
| Pyridine (B92270) Hydrogenation | Reduction of the aromatic pyridine ring to a saturated piperidine ring, often using transition metal catalysts (e.g., Palladium, Platinum, Nickel). nih.gov | A fundamental and widely used method. Chemoselectivity can be an issue with other reducible functional groups present. nih.gov |
| Intramolecular Cyclization | Formation of the six-membered ring from a linear precursor via various ring-closing reactions, such as reductive amination or radical-mediated cyclization. mdpi.com | Allows for the construction of the ring with pre-installed substituents. Methods include aza-Michael reactions and electrophilic cyclization. mdpi.com |
| Domino/Cascade Reactions | A one-pot sequence where the product of one reaction is the substrate for the next, enabling the rapid assembly of complex piperidines from simple starting materials. nih.govmdpi.com | Highly efficient in terms of step and atom economy. Can generate significant molecular complexity quickly. |
| C-H Functionalization | Direct replacement of a hydrogen atom on the piperidine ring with a new functional group, often catalyzed by transition metals. researchgate.netnih.gov | Avoids the need for pre-functionalized starting materials, offering novel pathways for diversification. Site-selectivity (e.g., at C2, C3, or C4) is a key challenge. nih.gov |
Historical Development of Academic Research on 5-Ethenyl-2-methylpiperidine
Direct historical research focusing exclusively on 5-ethenyl-2-methylpiperidine is not extensively documented in early literature. However, its academic development can be understood by tracing the history of its structural components: the piperidine core and its substituted pyridine precursor.
The parent compound, piperidine, was first isolated in 1850 from pepper, which belongs to the Piper genus, the origin of its name. wikipedia.org Early research on piperidine chemistry was closely linked to the study of natural alkaloids. researchgate.netnih.gov The synthesis of the piperidine ring was historically achieved through the hydrogenation of the corresponding pyridine derivative, a method that remains fundamental today. wikipedia.org
Research into the substituted pyridine core, specifically 2-methyl-5-alkylpyridines, has a long history. The related compound 5-ethyl-2-methylpyridine, also known as "aldehyde-collidine," was prepared using classic condensation reactions, for instance, from paraldehyde (B1678423) (an acetaldehyde (B116499) trimer) and ammonia. orgsyn.orgwikipedia.org These early syntheses demonstrated the feasibility of creating the 2,5-disubstituted pyridine skeleton from simple, readily available reagents. orgsyn.org
The introduction of the ethenyl (vinyl) group onto the pyridine ring became more common with the advancement of organic synthesis. A primary industrial method for producing vinylpyridines involves the condensation of the corresponding methylpyridine (picoline) with formaldehyde (B43269). nih.gov The specific precursor to the title compound, 5-ethenyl-2-methylpyridine (also known as 2-methyl-5-vinylpyridine), is synthesized via this route. nih.gov The final step to obtain 5-ethenyl-2-methylpiperidine would be the catalytic hydrogenation of the pyridine ring of this precursor. This places the academic development of the title compound within the broader timeline of progress in condensation reactions and catalytic hydrogenation technology.
Contemporary Significance of 5-Ethenyl-2-methylpiperidine in Chemical and Biological Research
The contemporary importance of 5-ethenyl-2-methylpiperidine is inferred from the reactivity of its functional groups and the established applications of its chemical precursors and related structures. Its significance spans both materials science and medicinal chemistry.
In Chemical and Materials Research: The precursor, 5-ethenyl-2-methylpyridine, is recognized as a valuable monomer used in the production of specialty polymers, oil additives, ore flotation agents, and dye acceptors. nih.gov Polymers derived from it were even once used for coating pharmaceutical tablets. nih.gov The demand for this vinylpyridine is driven by industries such as rubber manufacturing, where it serves as a copolymerization monomer for styrene-butadiene rubber (SBR) used in high-performance tires. pmarketresearch.com
By extension, 5-ethenyl-2-methylpiperidine itself is a highly promising monomer. The vinyl group is readily available for polymerization reactions (e.g., free-radical, cationic, or coordination polymerization), while the saturated piperidine ring would impart distinct properties to the resulting polymer, such as increased flexibility, basicity, and a different solubility profile compared to its aromatic pyridine-based counterpart. These properties could be valuable for creating new functional materials, resins, or coatings.
In Biological and Medicinal Research: The piperidine nucleus is a key pharmacophore found in drugs targeting a vast array of conditions, including cancer, Alzheimer's disease, and various infectious diseases. ijnrd.orgajchem-a.comencyclopedia.pub The introduction of substituents onto the piperidine ring is a primary strategy for modulating a compound's biological activity and pharmacokinetic profile.
5-Ethenyl-2-methylpiperidine serves as a versatile building block for drug discovery. The vinyl group is a particularly useful functional handle. It can participate in a wide range of chemical transformations, including Heck coupling, metathesis, and Michael additions, allowing for its elaboration into more complex structures. It also provides a site for conjugation to other molecules. The piperidine nitrogen can be readily alkylated or acylated, and the methyl group provides a fixed stereochemical marker. This combination of features makes 5-ethenyl-2-methylpiperidine a valuable scaffold for generating libraries of diverse compounds for screening against various biological targets. The compound's potential to yield derivatives with antioxidant, anti-Alzheimer, and other therapeutic properties is a significant driver of its research interest. ajchem-a.comajchem-a.com
Table 2: Pharmacological Activities Associated with the Piperidine Scaffold This table is interactive. Click on the headers to sort.
| Pharmacological Activity | Description | Example Drug/Compound Class |
|---|---|---|
| Anti-Alzheimer | Inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine (B1216132) levels in the brain. encyclopedia.pub | Donepezil is a key piperidine-containing AChE inhibitor. ijnrd.orgencyclopedia.pub |
| Anticancer | Piperidine derivatives can act as inhibitors of various targets involved in cancer progression, including specific receptors or enzymes, or induce apoptosis. encyclopedia.pub | Many experimental compounds targeting various cancer pathways incorporate the piperidine ring. encyclopedia.pub |
| Analgesic | Acting on opioid receptors in the central nervous system to relieve pain. ijnrd.org | Pethidine and other synthetic opioids are well-known examples. ijnrd.org |
| Antipsychotic | Modulation of dopamine (B1211576) and serotonin (B10506) receptors in the brain. ijnrd.org | Haloperidol and Risperidone are prominent antipsychotics built on a piperidine framework. |
| Antimicrobial/Antifungal | Disruption of microbial cell walls or other essential processes in bacteria and fungi. ajchem-a.comresearchgate.net | Numerous synthetic piperidine derivatives have shown potent activity against various strains. researchgate.netmdpi.com |
| Antioxidant | Scavenging of free radicals. Some piperidine analogs, particularly those with hydroxyl or TEMPO groups, show significant antioxidant capacity. ajchem-a.comajchem-a.com | Experimental N-substituted piperidines have demonstrated high free radical scavenging properties. ajchem-a.com |
Properties
CAS No. |
137839-49-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.215 |
IUPAC Name |
5-ethenyl-2-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-5-4-7(2)9-6-8/h3,7-9H,1,4-6H2,2H3 |
InChI Key |
UDDWJKJREIHMFI-UHFFFAOYSA-N |
SMILES |
CC1CCC(CN1)C=C |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 5 Ethenyl 2 Methylpiperidine and Its Stereoisomers
Total Synthesis Approaches to 5-Ethenyl-2-methylpiperidine
Total synthesis strategies for this compound can be approached through the functionalization of a piperidine (B6355638) ring or, more elaborately, through its complete de novo construction. A common and direct route involves the catalytic hydrogenation of the corresponding pyridine (B92270), 5-ethenyl-2-methylpyridine (also known as 2-methyl-5-vinylpyridine). dtic.mil This pyridine precursor can itself be synthesized via several methods, including the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine over catalysts like silica-supported ceric sulfate (B86663) at high temperatures (around 700 °C). google.com An alternative synthesis for 2-methyl-5-vinylpyridine (B86018) starts from 6-methylnicotinaldehyde (B1311806), which undergoes a Wittig reaction with methyltriphenylphosphonium (B96628) bromide to install the vinyl group. chemicalbook.com
De Novo Cyclization Strategies for the Piperidine Ring
Building the piperidine skeleton from non-cyclic starting materials offers flexibility and control over the substitution pattern. These de novo strategies involve forming the six-membered ring through various intramolecular bond-forming reactions.
Intramolecular amination and hydroamination reactions are powerful methods for constructing nitrogen-containing heterocycles. mdpi.com These reactions typically involve the cyclization of an unsaturated amine, where the nitrogen atom attacks an activated or unactivated double or triple bond within the same molecule. For the synthesis of a 2,5-disubstituted piperidine like the target compound, a potential precursor would be an appropriately substituted amino-alkene or amino-alkyne.
One such strategy is the reductive hydroamination/cyclization of alkynes. mdpi.comnih.gov This process can proceed via an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov Another approach involves the gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which has proven effective for creating vinyl-substituted piperidines. organic-chemistry.org Radical cyclizations also provide a viable pathway; for instance, the cyclization of a 7-substituted-6-aza-8-bromooct-2-enoate can lead to a 2,4-disubstituted piperidine, a strategy that could be adapted for the 2,5-substitution pattern. organic-chemistry.org
| Pathway | Precursor Type | Catalyst/Reagent | Product Type |
| Reductive Hydroamination | Amino-alkyne | Acid / Reducing Agent | Substituted Piperidine |
| Gold-Catalyzed Hydroamination | N-Allenyl Carbamate | Au(I) Complex | Vinyl-Substituted Piperidine organic-chemistry.org |
| Radical Cyclization | Bromo-enoate | Radical Initiator | Disubstituted Piperidine organic-chemistry.org |
Ring-closing metathesis (RCM) has become a cornerstone of modern synthesis for creating cyclic compounds, including nitrogen heterocycles. nih.gov The reaction utilizes ruthenium-based catalysts, such as the Grubbs catalyst, to form a new double bond via the intramolecular reaction of two terminal alkenes, releasing ethylene (B1197577) gas as a byproduct. nih.gov This method is valued for its tolerance of numerous functional groups. nih.gov
To construct the 5-ethenyl-2-methylpiperidine skeleton, a suitable acyclic diene precursor is required. For example, an N-protected amine bearing both a but-3-enyl group and a substituted allyl group (e.g., pent-3-enyl) could undergo RCM to form a tetrahydropyridine (B1245486) intermediate. Subsequent reduction of the endocyclic double bond would then yield the desired piperidine ring. While direct RCM to form 5-ethenyl-2-methylpiperidine is not explicitly detailed, the synthesis of related structures like 2,6-disubstituted piperidines (solenopsin analogs) and unsaturated lactones demonstrates the feasibility of the approach. nih.govnih.gov The immense synthetic potential of RCM is evident in its application to a wide array of biologically important molecules with varied ring sizes. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient and atom-economical route to diverse molecular scaffolds. researchgate.netmdpi.com Several MCRs have been developed for the synthesis of highly substituted piperidines. ajchem-a.comresearchgate.net
One general approach is a pseudo five-component reaction involving aromatic aldehydes, anilines, and β-ketoesters (like alkyl acetoacetate) which can afford polysubstituted piperidines under reflux conditions. researchgate.net Another powerful strategy is the aza-Diels-Alder reaction, a [4+2] cycloaddition where an aza-diene reacts with a dienophile. For example, a 2-aza-1,3-butadiene can react with an alkene like styrene (B11656) to form a tetrahydropyridine, which can then be reduced to the piperidine. dtic.mil By carefully selecting starting materials that contain the requisite methyl and vinyl (or a precursor) functionalities, these MCRs could be adapted to provide a rapid entry to the 5-ethenyl-2-methylpiperidine core.
| MCR Type | Components | Key Features |
| Pseudo 5-Component | Aldehyde, Aniline, β-Ketoester | Forms highly substituted piperidines in one pot. researchgate.net |
| Aza-Diels-Alder | Aza-diene, Alkene | [4+2] cycloaddition to form tetrahydropyridine precursor. dtic.mil |
Stereoselective Synthesis of 5-Ethenyl-2-methylpiperidine
The presence of two stereocenters at positions C2 and C5 means that 5-ethenyl-2-methylpiperidine can exist as four distinct stereoisomers ((2R,5S), (2S,5R), (2R,5R), and (2S,5S)). The synthesis of a single, specific isomer requires stereoselective methods that can control the three-dimensional arrangement of the substituents.
Asymmetric catalysis is a premier strategy for accessing enantiomerically pure compounds. This involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.
Several catalytic asymmetric methods are applicable to the synthesis of chiral piperidines.
Asymmetric Cyclization: The intramolecular aza-Michael reaction of N-tethered alkenes can be catalyzed by chiral organocatalysts, in combination with an acid co-catalyst, to yield enantiomerically enriched 2,5-disubstituted piperidines. nih.gov Similarly, asymmetric intramolecular hydroamination of allenes catalyzed by chiral gold complexes can produce chiral piperidines bearing a vinyl group. organic-chemistry.org
Catalytic Hydrogenation: The asymmetric hydrogenation of a prochiral pyridine, such as 5-ethenyl-2-methylpyridine, using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based) is a direct approach to chiral piperidines. This method has been successfully applied to the synthesis of highly enantioselective C4-substituted piperidines. nih.gov
Aminoboration: Copper-catalyzed asymmetric cyclizative aminoboration represents a modern method for synthesizing chiral 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov This highlights the potential of transition metal-catalyzed difunctionalization of alkenes for building complex chiral piperidines. nih.gov
Synthesis from Chiral Precursors: An alternative to catalytic asymmetric reactions is to begin with a molecule from the "chiral pool." For instance, a divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved starting from a chiral aziridine (B145994) derived from (2S)-hydroxymethylaziridine. rsc.org This strategy involves the reductive ring-opening of the aziridine, debenzylation, and an intramolecular reductive amination to form the piperidine ring with high stereocontrol. rsc.org
Table of Stereoselective Strategies
| Strategy | Catalyst/Reagent Type | Key Transformation | Stereochemical Outcome |
|---|---|---|---|
| Organocatalytic aza-Michael | Chiral Amine / Acid | Intramolecular cyclization of N-tethered alkene nih.gov | Enantioenriched 2,5-disubstituted piperidine |
| Asymmetric Hydroamination | Chiral Gold Complex | Intramolecular cyclization of allene (B1206475) organic-chemistry.org | Enantiopure vinyl piperidine |
| Asymmetric Hydrogenation | Chiral Iridium Catalyst | Reduction of di- or tri-substituted pyridine nih.gov | Enantioenriched substituted piperidine |
Chiral Auxiliary and Chiral Pool Methodologies
Asymmetric synthesis is crucial for obtaining enantiomerically pure forms of substituted piperidines. Chiral auxiliary and chiral pool methods are two established strategies to achieve this control.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent chemical reaction in a stereoselective manner. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com While direct application to 5-ethenyl-2-methylpiperidine is not extensively documented, the synthesis of analogous 2,5-disubstituted piperidines illustrates the potential of this approach. Commonly used chiral auxiliaries that could be adapted for this synthesis include Evans oxazolidinones, pseudoephedrine amides, and sulfinamides. wikipedia.orgresearchgate.net For instance, an N-acyl derivative of a chiral auxiliary attached to a piperidine precursor could be used to direct the diastereoselective introduction of the methyl and ethenyl groups. The reaction of an enolate derived from an N-acyl piperidone with an electrophile is a common strategy where the auxiliary shields one face of the enolate, leading to a stereoselective alkylation. wikipedia.org
| Chiral Auxiliary Type | Example | Controlling Mechanism | Relevant Application |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Forms a chiral enolate which reacts with electrophiles from the less hindered face. wikipedia.org | Stereoselective aldol (B89426) reactions and alkylations to set stereocenters. wikipedia.org |
| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Forms a chiral amide enolate where the auxiliary blocks one face, directing alkylation. | Used to synthesize α-substituted carbonyl compounds with high diastereoselectivity. |
| Sulfinamides | tert-Butanesulfinamide | Forms a chiral sulfinylimine which undergoes diastereoselective addition of nucleophiles. researchgate.net | Asymmetric synthesis of 2-substituted piperidines and other N-heterocycles. researchgate.netresearchgate.net |
The chiral pool approach utilizes readily available, enantiomerically pure compounds, typically from natural sources like amino acids or carbohydrates, as starting materials. nih.gov For the synthesis of 2,5-disubstituted piperidines, L-pyroglutamic acid, derived from glutamic acid, is a common starting point. nih.govacs.org Similarly, polyhydroxylated piperidine alkaloids can be prepared from chiral furanosides and pyranosides. nih.gov A hypothetical chiral pool synthesis for (2R, 5S)-5-ethenyl-2-methylpiperidine could begin with a carbohydrate or amino acid derivative that already contains the correct stereochemistry at the carbon destined to become C2 or C5, thereby reducing the number of stereocenters that need to be controlled.
Biomimetic Syntheses of 5-Ethenyl-2-methylpiperidine Scaffolds
Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature. Piperidine alkaloids are widely distributed in nature, and their biosynthesis often provides inspiration for synthetic strategies. bath.ac.ukresearchgate.net The biosynthesis of many piperidine alkaloids proceeds through the key intermediate Δ¹-piperideine, which is formed in nature from the amino acid L-lysine. researchgate.net
This cyclic imine is an electrophile that can react with various nucleophiles in an asymmetric fashion, often catalyzed by enzymes. acs.orgacs.org Organocatalytic, biomimetic approaches have been developed that utilize the reaction of Δ¹-piperideine with nucleophiles like acetone (B3395972) or ethyl acetoacetate (B1235776) to produce 2-substituted piperidines, such as the alkaloid pelletierine, in high enantiomeric excess. acs.orgacs.orgnih.gov
| Biomimetic Step | Description | Relevance to Target Compound |
| Precursor Formation | Cyclization of L-lysine via its cadaverine (B124047) derivative. | Forms the core piperidine ring structure. |
| Key Intermediate | Formation of the cyclic imine, Δ¹-piperideine. researchgate.net | Acts as the electrophile for C-C bond formation. |
| C-C Bond Formation | Mannich-type reaction of Δ¹-piperideine with a nucleophile. researchgate.net | A plausible route to introduce the carbon side chains at C2 and C5. |
A plausible biomimetic synthesis of the 5-ethenyl-2-methylpiperidine scaffold could involve a tandem cyclization-addition sequence from a linear amino-dicarbonyl or a related polyketide-type precursor that mimics the natural assembly process.
Semisynthetic Routes and Derivatization Strategies for 5-Ethenyl-2-methylpiperidine
Semisynthetic methods involve the chemical modification of existing molecules, which can be either natural products or simpler synthetic cores.
Numerous piperidine alkaloids are found in nature, particularly in plants and insects. bath.ac.ukresearchgate.net A semisynthetic approach could involve selecting a readily available natural product that already contains the 2-methylpiperidine (B94953) core with the desired stereochemistry. The subsequent chemical challenge would be the regioselective introduction of the ethenyl (vinyl) group at the C5 position. This could theoretically be achieved through a sequence of reactions involving the installation of a functional group at C5, such as a ketone or a leaving group, followed by either a Wittig-type olefination or a vinylation reaction using organometallic reagents.
A more common strategy involves the functionalization of a simple, pre-existing piperidine ring. Modern synthetic methods allow for the direct and site-selective functionalization of C-H bonds, which is a highly atom-economical approach. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be used to functionalize piperidines. The site-selectivity (e.g., C2 vs. C4) can be controlled by the choice of the N-protecting group on the piperidine and the specific rhodium catalyst used. nih.gov
Another powerful technique is the enantioselective lithiation of N-Boc-piperidine using a chiral base like (-)-sparteine, followed by trapping with an electrophile. nih.gov Ligand-controlled migratory cross-coupling reactions have also been shown to achieve regioselective functionalization at either the C4 or C5 positions of 1,3-oxazinanes, a strategy that could be conceptually extended to piperidine systems. nih.gov To synthesize 5-ethenyl-2-methylpiperidine, one could start with N-Boc-2-methylpiperidine, introduce a functional group handle at the C5 position via a regioselective C-H activation or lithiation-trapping sequence, and then convert this handle into a vinyl group through a standard transformation like a Suzuki or Stille cross-coupling.
Sustainable Chemistry Principles in 5-Ethenyl-2-methylpiperidine Synthesis
Green chemistry focuses on designing chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. scispace.comajchem-a.com
Catalysis is a cornerstone of green chemistry. The most direct route to 5-ethenyl-2-methylpiperidine would be the reduction of 2-methyl-5-vinylpyridine. The precursor, 2-methyl-5-vinylpyridine, is a known compound that can be synthesized via condensation of methylpyridines with formaldehyde (B43269) or by dehydrogenation of 2-methyl-5-ethylpyridine. nih.govgoogle.com
The asymmetric hydrogenation of the pyridine ring of 2-methyl-5-vinylpyridine offers a highly efficient, stereoselective, and atom-economical route to the target molecule. This transformation can be achieved using homogeneous catalysts, such as iridium or rhodium complexes bearing chiral N,P-ligands, which have proven effective for the asymmetric hydrogenation of substituted pyridines.
Other green catalytic approaches applicable to piperidine synthesis include:
Biocatalysis : The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral piperidines from ketone precursors.
Heterogeneous Catalysis : Development of solid-supported catalysts that can be easily recovered and recycled. A notable example is the synthesis of piperidine from the biomass-derived platform chemical furfural (B47365) using a Ru₁CoNP/HAP surface single-atom alloy catalyst. nih.gov
Multi-component Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, which is inherently efficient. scispace.com Green MCRs for synthesizing highly substituted piperidines have been developed using catalysts like sodium lauryl sulfate (SLS) in water or citric acid. scispace.comgrowingscience.com
| Green Catalytic Strategy | Catalyst Example | Key Advantages |
| Asymmetric Hydrogenation | Iridium- or Rhodium-complexes with chiral ligands. | High atom economy, high stereoselectivity, direct route from pyridine precursor. |
| Biocatalysis | Transaminases (TAs). | Mild reaction conditions, high enantioselectivity, renewable catalyst. |
| Heterogeneous Catalysis | Ru₁CoNP/HAP single-atom alloy. nih.gov | Use of renewable feedstocks (biomass), catalyst recyclability. |
| Multi-component Reactions | Sodium Lauryl Sulfate (SLS) in water. scispace.comgrowingscience.com | Operational simplicity, reduced waste, use of environmentally benign solvent. |
Flow Chemistry and Continuous Processing Approaches
The synthesis of piperidine derivatives through the hydrogenation of pyridines is a well-established industrial process. The adoption of flow chemistry and continuous processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. vapourtec.com For the synthesis of 5-ethenyl-2-methylpiperidine, continuous approaches primarily focus on the catalytic hydrogenation of its aromatic precursor, 2-methyl-5-vinylpyridine (MVP).
Continuous processes for this transformation typically involve passing a solution of the pyridine precursor over a fixed-bed catalytic reactor. researchgate.netresearchgate.net This setup allows for the continuous conversion of starting material to product without the need to stop and start batch reactors. The choice of catalyst, solvent, temperature, pressure, and flow rate are critical parameters that dictate the reaction's efficiency and selectivity. vapourtec.com
A significant challenge in the synthesis of 5-ethenyl-2-methylpiperidine is the chemoselective hydrogenation of the pyridine ring without reducing the ethenyl (vinyl) group. acs.org Many standard hydrogenation catalysts, such as palladium or platinum, can also catalyze the reduction of the vinyl double bond, leading to the formation of 2-methyl-5-ethylpiperidine as a significant byproduct.
Recent advancements in electrocatalytic hydrogenation, which can be operated in a continuous flow mode, have been explored for pyridine reduction. acs.orgnih.gov In this method, an electric current is used to drive the hydrogenation reaction at ambient temperature and pressure, offering a potentially greener and more controllable alternative to high-pressure thermal methods. nih.gov However, studies on substituted pyridines have shown that this selectivity issue persists. For instance, the electrocatalytic hydrogenation of 2-vinylpyridine (B74390) using a rhodium catalyst resulted in the simultaneous reduction of both the aromatic ring and the vinyl group, yielding 2-ethylpiperidine (B74283) as the sole product. acs.org This highlights the central challenge that must be overcome in any continuous process aiming for 5-ethenyl-2-methylpiperidine.
The table below summarizes various continuous processing techniques and their relevance to the synthesis of the target compound and its precursors.
| Process Type | Precursor | Product | Key Features & Challenges | Reference |
| Vapor-Phase Dehydrogenation | 2-Methyl-5-ethylpyridine | 2-Methyl-5-vinylpyridine | Industrial continuous process for precursor synthesis; high temperature (e.g., 700°C); uses catalysts like silica (B1680970) or metal oxides. | google.com |
| Packed-Bed Catalytic Hydrogenation | 2-Methyl-5-vinylpyridine | 5-Ethenyl-2-methylpiperidine | Utilizes a solid catalyst (e.g., Raney Nickel) in a heated column; precise control of flow rate and temperature is crucial. Challenge: preventing over-reduction of the vinyl group. | researchgate.netresearchgate.net |
| Electrocatalytic Flow Hydrogenation | 2-Methyl-5-vinylpyridine | 5-Ethenyl-2-methylpiperidine | Operates at ambient temperature/pressure in a flow electrolyzer. Challenge: lack of selectivity, leading to co-reduction of the vinyl group to an ethyl group. | acs.orgnih.gov |
Kinetic Modeling of 5-Ethenyl-2-methylpiperidine Formation
A comprehensive kinetic model for the formation of 5-ethenyl-2-methylpiperidine from the hydrogenation of 2-methyl-5-vinylpyridine is essential for reactor design, process optimization, and maximizing selectivity. Such a model would mathematically describe the rate of the reaction as a function of reactant concentrations, temperature, pressure, and catalyst properties. While specific, fully developed kinetic models for this particular reaction are not extensively detailed in publicly available literature, the principles of heterogeneous catalytic kinetics provide a clear framework for its development.
The development of a kinetic model would first require proposing a reaction mechanism. For the heterogeneous catalytic hydrogenation of pyridines, mechanisms such as the Langmuir-Hinshelwood model are often considered. In this model, both hydrogen and the pyridine substrate adsorb onto the catalyst surface, where the surface reaction occurs, followed by the desorption of the product.
A primary complexity in modeling the formation of 5-ethenyl-2-methylpiperidine is the network of parallel and consecutive reactions. The desired reaction (hydrogenation of the pyridine ring) occurs in competition with the undesired reaction (hydrogenation of the vinyl group).
Desired Reaction: 2-methyl-5-vinylpyridine + 3H₂ → 5-ethenyl-2-methylpiperidine
Undesired Reaction: 2-methyl-5-vinylpyridine + H₂ → 2-methyl-5-ethylpyridine
Over-reduction Reaction: 5-ethenyl-2-methylpiperidine + H₂ → 2-methyl-5-ethylpiperidine
Full Reduction: 2-methyl-5-vinylpyridine + 4H₂ → 2-methyl-5-ethylpiperidine
A robust kinetic model must include rate equations for each of these steps. The parameters within these equations (rate constants, adsorption equilibrium constants) would need to be determined by fitting the model to experimental data collected over a wide range of conditions. Key mechanistic concepts, such as the Curtin-Hammett principle, would be relevant in analyzing the selectivity under different kinetic versus thermodynamic control regimes. iitg.ac.in
The table below outlines the essential parameters and challenges that must be addressed when developing a kinetic model for this synthesis.
| Factor / Parameter | Description | Significance for Modeling | Reference |
| Rate Constants (k) | Pre-exponential factors and activation energies for each reaction step (ring hydrogenation, vinyl hydrogenation). | Determines the speed of desired and undesired reactions and their temperature dependence. | iitg.ac.in |
| Adsorption Constants (K) | Equilibrium constants for the adsorption of reactants (H₂, MVP) and desorption of products onto the catalyst surface. | Crucial for modeling surface coverage and concentration effects under the Langmuir-Hinshelwood framework. | acs.org |
| Catalyst Properties | Type of metal, support material, particle size, and surface area. | Directly influences the rate and selectivity of the reaction; these effects must be incorporated into the model parameters. | acs.org |
| Mass Transfer Effects | Diffusion of reactants from the bulk fluid to the catalyst surface and within catalyst pores. | The model must account for or rule out mass transfer limitations to ensure that measured rates reflect intrinsic kinetics. | acs.org |
| Selectivity | The ratio of the rate of desired product formation to the rates of undesired byproduct formation. | The primary goal of the model is to predict conditions that maximize selectivity for 5-ethenyl-2-methylpiperidine. | acs.org |
Limited Research Data Curbs Comprehensive Analysis of Piperidine, 5-ethenyl-2-methyl- (9CI) Reactivity
The intended scope of this article was to delve into the specific chemical transformations at both the ethenyl moiety and the piperidine nitrogen atom. This would have included an in-depth analysis of electrophilic additions, radical and photochemical reactions, and cycloadditions involving the vinyl group. Furthermore, a detailed exploration of functionalization at the piperidine nitrogen, such as N-alkylation, acylation, sulfonylation, N-heterocyclization, and quaternization, was planned.
However, the foundational experimental data, including reaction conditions, yields, and spectroscopic characterization of products, for "Piperidine, 5-ethenyl-2-methyl- (9CI)" are not sufficiently reported in scientific literature. While general principles of reactivity for vinyl groups and secondary amines are well-established in organic chemistry, applying these concepts to this specific molecule without direct experimental evidence would be speculative and fall short of the required scientific accuracy.
For a detailed and accurate scientific article on the chemical reactivity of "Piperidine, 5-ethenyl-2-methyl- (9CI)," further experimental research is necessary. Such studies would need to systematically investigate the reactions at both the ethenyl and the piperidine nitrogen functionalities to provide the specific data required for a comprehensive analysis. Without such dedicated research, any discussion would be based on analogies with related but distinct molecules, which would not adhere to the strict focus on the specified compound.
Iii. Chemical Reactivity and Transformations of 5 Ethenyl 2 Methylpiperidine
Reactivity at the Piperidine (B6355638) Ring Carbons
The carbon atoms within the piperidine ring of 5-ethenyl-2-methylpiperidine exhibit reactivity that allows for a variety of chemical transformations. The substitution pattern and the conformational flexibility of the ring influence the regio- and stereoselectivity of these reactions.
Direct C-H functionalization of saturated heterocycles like piperidine is a powerful strategy for the efficient synthesis of complex molecules without the need for pre-installed functional groups. While specific studies on 5-ethenyl-2-methylpiperidine are not extensively detailed, general principles of C-H functionalization can be applied. These reactions often involve transition-metal catalysis to selectively activate specific C-H bonds. For instance, palladium, rhodium, and iron catalysts are commonly employed to direct functionalization at positions alpha or beta to the nitrogen atom. The nitrogen atom itself can act as a directing group, facilitating the coordination of the metal catalyst and enabling regioselective bond activation. The challenge in applying these methods to 5-ethenyl-2-methylpiperidine lies in achieving selectivity between the multiple non-equivalent C-H bonds on the piperidine ring and avoiding competitive reactions at the ethenyl group.
The saturated nature of the piperidine ring makes it generally unreactive towards classical electrophilic or nucleophilic aromatic substitution reactions. However, substitution reactions can be induced under specific conditions. Nucleophilic substitution typically requires the presence of a good leaving group on the ring, which is not inherent to the parent structure of 5-ethenyl-2-methylpiperidine.
Piperidine and its derivatives more commonly act as nucleophiles themselves in substitution reactions. For example, piperidine can participate in SNAr reactions with highly activated aromatic systems. nih.gov The mechanism often involves a rate-determining deprotonation of the addition intermediate by a second molecule of piperidine. nih.gov In reactions with pentafluoropyridine, sterically hindered piperidines such as 2-methylpiperidine (B94953) have been observed to form co-crystals through hydrogen bonding rather than undergoing nucleophilic substitution. researchgate.net
Electrophilic substitution on the carbon framework is rare and would require harsh conditions or specific activation, which are generally not practical. Reactivity is overwhelmingly centered on the nitrogen atom, which readily reacts with electrophiles.
The oxidation of the piperidine ring can be achieved with regioselectivity, providing access to valuable synthetic intermediates such as piperidinones. Studies on enantiopure 3-alkylpiperidines have demonstrated an efficient method for regioselective endocyclic oxidation using bromine in acetic acid. tandfonline.com This reaction primarily yields the corresponding 5-alkylpiperidin-2-ones, indicating a preference for oxidation at the C-6 position, which is adjacent to the nitrogen and less sterically hindered. tandfonline.com
This methodology suggests that the oxidation of 5-ethenyl-2-methylpiperidine would likely occur at the C-6 position to yield 5-ethenyl-2-methylpiperidin-6-one. The presence of the methyl group at C-2 would further direct the oxidation away from this position due to steric hindrance.
Table 1: Regioselective Endocyclic Oxidation of 3-Alkylpiperidines
| Entry | Starting 3-Alkylpiperidine | Product Ratio (2:3) | Overall Yield (%) |
| a | 3-methylpiperidine | 30:70 | 95 |
| b | 3-ethylpiperidine | 25:75 | 95 |
| c | 3-propylpiperidine | 20:80 | 95 |
| Ratio of regioisomers (3-alkylpiperidin-2-one vs. 5-alkylpiperidin-2-one) determined by ¹H NMR from crude reactions. Data sourced from a study on the oxidation of 3-alkylpiperidines. tandfonline.com |
Metal-Catalyzed Transformations of 5-Ethenyl-2-methylpiperidine
Transition metal catalysis opens a wide array of possibilities for transforming the 5-ethenyl-2-methylpiperidine scaffold, including the formation of new carbon-carbon bonds and modification of the ring's saturation level.
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Enantioconvergent catalysis, in particular, allows for the conversion of a racemic mixture into a single enantiomer of the product. nih.gov Nickel- and iron-catalyzed cross-coupling reactions have been successfully used to form C-C bonds at stereogenic centers in racemic alkyl electrophiles. nih.gov
For a substrate like 5-ethenyl-2-methylpiperidine, which contains stereogenic centers, these methods could be employed to synthesize enantioenriched derivatives. For example, if a leaving group were installed at one of the ring carbons, a nickel-catalyzed enantioconvergent Negishi or Suzuki reaction could be used to couple it with an organozinc or organoboron reagent, respectively. nih.gov The mechanism often involves the formation of a radical intermediate which then reacts with a chiral organonickel complex. nih.gov This approach allows for the creation of complex, chiral piperidine derivatives from racemic starting materials.
The piperidine ring can undergo both hydrogenation and dehydrogenation, altering the saturation level of the heterocyclic core. These processes are typically mediated by metal catalysts.
Hydrogenation: The ethenyl group of 5-ethenyl-2-methylpiperidine can be selectively hydrogenated to an ethyl group using standard hydrogenation catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. tandfonline.com This transformation is useful for modifying the substituent without affecting the saturated piperidine ring.
Dehydrogenation: The reverse reaction, dehydrogenation, converts the piperidine ring into a pyridine (B92270) ring, an important aromatic scaffold. This process is a key step in liquid organic hydrogen carrier (LOHC) systems, which are used for hydrogen storage. mdpi.comresearchgate.net Supported palladium catalysts, such as Pd on Al₂O₃, are effective for the dehydrogenation of N-heterocycles. mdpi.com Studies on related compounds like 2-[(n-methylcyclohexyl)methyl]piperidine show that dehydrogenation occurs at elevated temperatures (e.g., 230-250 °C). mdpi.comresearchgate.net The efficiency of the process is highly dependent on catalyst preparation, including calcination temperature and time, which affects the size and dispersion of the palladium nanoparticles. researchgate.net
Table 2: Effect of Catalyst Calcination Temperature on Dehydrogenation
| Catalyst (Calcined at 5h) | H₁₂-MBP Conversion (%) | H₀-MBP Selectivity (%) | H₂ Yield (%) |
| MPdA500_5h | 81 | 83 | 67 |
| MPdA600_5h | 99 | 98 | 97 |
| MPdA700_5h | 60 | 67 | 42 |
| *Data from the dehydrogenation of H₁₂-MBP (2-[(n-methylcyclohexyl)methyl]piperidine) at 250 °C for 4 hours. mdpi.com |
Iv. Advanced Spectroscopic and Analytical Characterization Techniques for 5 Ethenyl 2 Methylpiperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 5-ethenyl-2-methylpiperidine, which contains multiple stereocenters, advanced NMR techniques are crucial for unambiguous assignment of all proton (¹H) and carbon (¹C) signals and for understanding its conformational preferences.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the complexity arising from stereoisomers and spin-spin coupling in 5-ethenyl-2-methylpiperidine necessitates the use of multidimensional NMR experiments for a complete and unambiguous assignment of its chemical structure. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the piperidine (B6355638) ring and the ethenyl substituent.
HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.
HMBC experiments show correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the entire molecular framework, confirming the positions of the methyl and ethenyl groups on the piperidine ring.
These combined techniques allow for the complete and unambiguous assignment of every proton and carbon in the molecule, which is fundamental for confirming its identity and purity.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Ethenyl-2-methylpiperidine
The following table presents predicted chemical shift (δ) values based on analogous structures. Actual experimental values may vary depending on the solvent and stereoisomer.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (CH) | 2.5 - 2.9 | 55 - 60 |
| C3 (CH₂) | 1.2 - 1.8 | 30 - 35 |
| C4 (CH₂) | 1.2 - 1.8 | 25 - 30 |
| C5 (CH) | 2.0 - 2.4 | 38 - 43 |
| C6 (CH₂) | 2.6 - 3.1 (axial), 2.1 - 2.5 (eq) | 45 - 50 |
| C2-Methyl (CH₃) | 1.0 - 1.2 | 20 - 25 |
| C5-Ethenyl (-CH=) | 5.6 - 6.0 | 140 - 145 |
| C5-Ethenyl (=CH₂) | 4.9 - 5.2 | 112 - 117 |
| N-H | 1.5 - 2.5 (broad) | - |
Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in the solid phase, where they exist in a more rigid and defined conformation compared to in solution. For 5-ethenyl-2-methylpiperidine, ssNMR could provide critical insights into its crystalline packing and the specific chair or boat conformation of the piperidine ring that is adopted in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. By analyzing chemical shift anisotropies and dipolar couplings, ssNMR can determine internuclear distances and torsion angles, offering a detailed picture of the molecule's three-dimensional shape without the need for single crystals, which can be difficult to grow. This is particularly valuable for studying polymeric materials derived from 5-ethenyl-2-methylpiperidine. nih.gov
Mass Spectrometry (MS) Applications in Structural Research
Mass spectrometry is a cornerstone analytical technique that provides information about a molecule's mass and fragmentation pattern, aiding in its identification and structural elucidation.
Advanced ionization methods are essential for analyzing piperidine alkaloids. Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight with high accuracy. nih.govscielo.br Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation, providing structural clues.
For piperidine-containing structures, common fragmentation pathways observed under Collision-Induced Dissociation (CID) include:
Ring-opening and subsequent cleavage: The piperidine ring can undergo cleavage, leading to characteristic neutral losses.
Loss of substituents: The methyl and ethenyl groups can be cleaved from the ring. For instance, the loss of a methyl radical (•CH₃) or ethylene (B1197577) (C₂H₄) could be observed.
Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the formation of a stable iminium ion.
Electron Ionization (EI) is a higher-energy technique that results in more extensive fragmentation, providing a detailed fingerprint of the molecule. nih.gov The analysis of these fragmentation patterns is crucial for distinguishing between isomers and confirming the proposed structure. nih.govnih.gov
Interactive Table 2: Plausible Mass Spectrometric Fragmentations for 5-Ethenyl-2-methylpiperidine
| Precursor Ion (m/z) | Ionization Mode | Proposed Fragment (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |
| 140.144 [M+H]⁺ | ESI | 124.112 | NH₃ (Ammonia) | Loss of the amine group from the protonated piperidine ring. |
| 140.144 [M+H]⁺ | ESI | 112.100 | C₂H₄ (Ethylene) | Loss of the ethenyl group via rearrangement. |
| 140.144 [M+H]⁺ | ESI | 96.081 | C₃H₈ (Propane) | Complex rearrangement and cleavage of the ring side chains. |
| 139.136 [M]⁺• | EI | 124.112 | •CH₃ (Methyl radical) | Alpha-cleavage with loss of the methyl group at the C2 position. |
| 139.136 [M]⁺• | EI | 82.068 | C₄H₉• (Butyl radical) | Cleavage of the piperidine ring. |
Isotope labeling is a sophisticated method used to trace the pathways of atoms through fragmentation processes in a mass spectrometer. By strategically replacing specific atoms in 5-ethenyl-2-methylpiperidine with their heavier isotopes (e.g., deuterium (B1214612) (²H) for hydrogen, or carbon-13 (¹³C) for carbon), researchers can precisely follow the bond cleavages and rearrangements that occur. nih.govwvu.edu For example, labeling the methyl group with ¹³C would result in a mass shift in any fragment containing that group, confirming its presence. This technique is invaluable for validating proposed fragmentation mechanisms and gaining a deeper understanding of the molecule's gas-phase ion chemistry. nih.govwvu.edu
X-ray Crystallography and Electron Diffraction for Absolute Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry, is X-ray crystallography. This technique requires growing a suitable single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. From this pattern, a detailed electron density map can be constructed, revealing the precise position of every atom in the molecule and its arrangement within the crystal lattice. redalyc.org
For molecules that are difficult to crystallize to a size suitable for X-ray diffraction, or for analyzing very small crystals, 3D electron diffraction (3D ED) has emerged as a powerful alternative. nih.gov This technique is particularly sensitive and can be used to determine the absolute structure of chiral molecules from nanocrystalline samples. nih.gov Given that 5-ethenyl-2-methylpiperidine possesses chiral centers at positions C2 and C5, either X-ray crystallography or 3D electron diffraction would be the ultimate tool to unambiguously determine its absolute configuration (e.g., (2R, 5S), (2S, 5R), etc.) and solid-state conformation.
Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies
There is no available public data from research findings or spectral databases concerning the infrared or Raman spectroscopy of 5-Ethenyl-2-methylpiperidine. Such data would be crucial for understanding the molecule's conformational isomers (e.g., equatorial vs. axial orientations of the methyl and ethenyl groups) and the vibrational modes of its functional groups.
A hypothetical analysis would involve the assignment of characteristic vibrational frequencies. For instance, the C=C stretching of the ethenyl group would be expected in the 1640-1680 cm⁻¹ region in the IR and Raman spectra. The C-H stretching vibrations of the vinyl group would appear above 3000 cm⁻¹. The piperidine ring would exhibit a complex series of C-H and C-C stretching and bending vibrations, as well as N-H stretching (typically in the 3300-3500 cm⁻¹ region for secondary amines) and bending modes. The presence of different conformers would likely result in multiple peaks in the fingerprint region (below 1500 cm⁻¹) of the spectra, with their relative intensities changing with temperature or solvent polarity.
Without experimental or calculated spectra, it is impossible to create a data table of vibrational frequencies and their assignments for the different conformers of 5-Ethenyl-2-methylpiperidine.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
5-Ethenyl-2-methylpiperidine has two stereocenters (at carbons 2 and 5), leading to the possibility of four stereoisomers. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration (R/S designation) of each stereocenter in a chiral molecule.
However, no published CD or ORD spectra for any of the stereoisomers of 5-Ethenyl-2-methylpiperidine could be located. The determination of the absolute configuration would typically involve comparing the experimentally measured CD or ORD spectrum with spectra predicted from quantum chemical calculations for a known configuration. A positive or negative Cotton effect in the ORD spectrum or specific peaks in the CD spectrum, associated with electronic transitions of the chromophores (in this case, the ethenyl group and the amine functionality), would allow for the unambiguous assignment of the absolute stereochemistry.
Due to the absence of this critical data, a detailed analysis and the creation of a data table summarizing chiroptical properties are not feasible.
V. Theoretical and Computational Investigations of 5 Ethenyl 2 Methylpiperidine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to calculate a wide range of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. For piperidine (B6355638) derivatives, DFT methods like B3LYP and M06-2X are commonly employed to investigate molecular structures, vibrational frequencies, and electronic properties. researchgate.net
Although no specific DFT data for 5-ethenyl-2-methylpiperidine is published, a typical study would involve optimizing the molecule's geometry to find the most stable arrangement of its atoms. Subsequent calculations could then yield important electronic parameters.
Table 1: Hypothetical DFT-Calculated Molecular Properties This table illustrates the types of properties that would be calculated for 5-ethenyl-2-methylpiperidine using DFT. The values are not from actual research and are for illustrative purposes only.
| Property | Description | Hypothetical Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | 1.2 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 7.7 eV |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | 1.3 D |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 8.5 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 0.2 eV |
Note: Data is for illustrative purposes and not based on published results.
Ab initio (Latin for "from the beginning") methods are quantum calculations based on first principles, without using experimental data for parametrization. High-level methods like G3B3 and G3(MP2)-RAD have been used to study reaction mechanisms in piperidine-derived radicals, such as hydrogen migration. nih.gov These calculations can map out the transition states and intermediates of a reaction, providing a detailed understanding of its energetic feasibility and pathway. For 5-ethenyl-2-methylpiperidine, these methods could be used to predict its reactivity in various chemical transformations, such as additions to the ethenyl group or reactions involving the nitrogen atom.
Conformational Analysis and Molecular Dynamics Simulations
The flexible six-membered ring of piperidine can adopt several different shapes, or conformations, which significantly influence its physical properties and biological activity.
The piperidine ring typically exists in a stable "chair" conformation to minimize steric and torsional strain. acs.org However, other forms like "twist-boat" conformations are also possible. For a substituted piperidine like 5-ethenyl-2-methylpiperidine, the substituents (methyl and ethenyl groups) can be in either an axial (pointing up or down from the ring's plane) or equatorial (pointing out from the ring's equator) position.
Conformational analysis involves mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. Quantum mechanical calculations can determine the relative free energies (ΔG) of these different arrangements. For instance, studies on 2-methylpiperidine (B94953) derivatives show a delicate balance between conformers, with the orientation of the substituent being influenced by steric hindrance and electronic effects. While a specific potential energy map for 5-ethenyl-2-methylpiperidine is not available, such analysis would reveal the preferred three-dimensional structure of the molecule.
The surrounding environment, particularly the solvent, can have a profound impact on a molecule's behavior. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. nih.govacs.org In an MD simulation, the motion of every atom in the molecule, along with surrounding solvent molecules, is calculated over time based on classical mechanics.
These simulations can show how solvent molecules interact with different parts of the 5-ethenyl-2-methylpiperidine, potentially stabilizing one conformer over another or influencing its reactivity by altering the energy barriers of a reaction. For example, computational studies on piperidine radicals have shown that the presence of even a single water molecule can dramatically change the preferred reaction mechanism for hydrogen transfer. nih.gov
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. DFT and other quantum chemical methods can be used to calculate parameters that correspond to various spectroscopic techniques. For instance, calculations of vibrational frequencies can help in interpreting experimental Infrared (IR) and Raman spectra. Predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are also routinely performed to aid in structure elucidation. While specific in silico spectroscopic predictions for 5-ethenyl-2-methylpiperidine are not documented in the literature, the methodology is well-established for organic molecules.
Computational NMR Chemical Shift Predictions
There are no specific published studies containing computational NMR chemical shift predictions for 5-ethenyl-2-methylpiperidine.
Computational chemistry offers powerful tools for predicting ¹H and ¹³C NMR chemical shifts, which can aid in structure elucidation and conformational analysis. researchgate.net The general approach involves:
Conformational Search: Identifying the low-energy conformers of the molecule. For substituted piperidines, this typically involves chair conformations with axial or equatorial substituents, as well as less stable twist-boat conformations.
Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).
NMR Chemical Shift Calculation: Calculating the magnetic shielding tensors for each optimized conformer. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
Boltzmann Averaging: The predicted chemical shifts for each nucleus are then averaged based on the calculated relative energies (Gibbs free energy) of the conformers and their populations at a given temperature, according to the Boltzmann distribution.
For other substituted piperidines, a good correlation between calculated and experimental NMR data has been found, which helps in confirming the predominant conformations in solution. researchgate.net For instance, in various N-substituted piperidines, this comparison has provided evidence for weak intramolecular hydrogen bonding. researchgate.net
Without specific research on 5-ethenyl-2-methylpiperidine, it is not possible to provide a data table of predicted NMR chemical shifts.
Theoretical Vibrational Frequencies and Intensities
Specific theoretical vibrational frequency and intensity data for 5-ethenyl-2-methylpiperidine are not available in the reviewed literature.
The theoretical vibrational spectrum of a molecule can be calculated using computational methods, which is valuable for assigning experimental infrared (IR) and Raman spectra. The process generally includes:
Geometry Optimization: The molecular geometry is optimized to a stationary point on the potential energy surface using a method like DFT.
Frequency Calculation: The second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies.
Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
Studies on similar molecules, such as 2- and 3-methylpiperidine, have successfully used DFT (B3LYP/6-311G(d,p)) to calculate vibrational spectra and assign experimental bands based on the total energy distribution (TED). researchgate.net Similar analyses have been performed for piperidine and 4-methylpiperidine. researchgate.net These studies detail the characteristic vibrations of the piperidine ring and the methyl group, such as C-H stretching, CH₂ bending (scissoring, wagging, twisting, and rocking), and C-N stretching modes. researchgate.netnih.gov
A hypothetical analysis of 5-ethenyl-2-methylpiperidine would involve identifying the vibrational modes associated with the piperidine ring, the methyl group, and the ethenyl (vinyl) group. Key vibrations for the ethenyl group would include the C=C stretch, =C-H stretches, and various out-of-plane and in-plane bending modes.
As no specific computational studies have been published, a data table of theoretical vibrational frequencies and intensities for 5-ethenyl-2-methylpiperidine cannot be provided.
Computational Studies on Reaction Mechanisms and Transition States
There is a lack of published computational studies on the reaction mechanisms and transition states specifically involving 5-ethenyl-2-methylpiperidine.
Computational chemistry is a vital tool for elucidating reaction pathways, identifying intermediates, and characterizing the transition states that connect them. Such studies provide insights into reaction kinetics and thermodynamics. For example, the OH-initiated degradation of piperidine has been studied theoretically, mapping out the potential energy surface for hydrogen abstraction from different positions on the ring and the subsequent reaction pathways. acs.org These calculations help to predict the branching ratios for different products under various conditions. acs.org
A computational investigation into the reaction mechanisms of 5-ethenyl-2-methylpiperidine could explore various reactions, such as:
Reactions at the Nitrogen Atom: The lone pair on the nitrogen makes it a nucleophilic center, susceptible to alkylation, acylation, and other reactions.
Reactions at the Ethenyl Group: The double bond can undergo electrophilic addition, radical addition, and cycloaddition reactions.
Reactions involving the Piperidine Ring: Ring-opening reactions or reactions at the C-H bonds adjacent to the nitrogen or the substituents.
For each potential reaction, computational methods would be used to locate the transition state structure and calculate its energy, which determines the activation energy barrier for the reaction. Without specific research, no data on the energetics of reaction mechanisms for this compound can be presented.
Vi. Biosynthesis and Natural Occurrence of 5 Ethenyl 2 Methylpiperidine
Discovery and Isolation from Biological Sources
The identification of 5-ethenyl-2-methylpiperidine and its close structural analogs is primarily linked to invertebrates, particularly venomous ants.
To date, there is a lack of significant scientific literature reporting the discovery and isolation of 5-ethenyl-2-methylpiperidine from microbial fermentation products. Extensive searches of chemical databases and scientific publications have not yielded evidence of this specific compound being a metabolite of bacteria or fungi.
Similarly, the characterization of 5-ethenyl-2-methylpiperidine from plant alkaloid extracts has not been documented in major phytochemical studies. While the piperidine (B6355638) alkaloid structural motif is widespread in the plant kingdom, the specific substitution pattern of a 2-methyl and a 5-ethenyl group on the piperidine ring is not a known recurring feature in plant-derived alkaloids. The aromatic precursor, 2-methyl-5-vinylpyridine (B86018), however, is a known compound. nih.gov
The most significant natural source of 2,5-disubstituted piperidine alkaloids, including structures closely related to 5-ethenyl-2-methylpiperidine, is the venom of fire ants of the genus Solenopsis. These alkaloids, collectively known as solenopsins, are the major components of the venom, constituting over 95% of its composition. nih.gov They are crucial for the ants' defense against predators and competitors, as well as for subduing prey. sigmaaldrich.com
The general structure of these alkaloids consists of a piperidine ring with a methyl group at the 2-position and a long alkyl or alkenyl chain at the 6-position (or in the case of the specific compound of interest, an ethenyl group at the 5-position, which is a structural isomer of the more common 2,6-disubstituted solenopsins). The venom of different fire ant species exhibits a unique blend of these alkaloids. For instance, the venom of Solenopsis invicta (the red imported fire ant) is rich in various solenopsin (B1210030) analogs. scent.vn These compounds are known for their cytotoxic, hemolytic, and necrotic properties. nih.gov
The molecular basis of their defensive role lies in their ability to disrupt cell membranes and interact with key biological targets. For example, solenopsin A has been shown to be an inhibitor of phosphatidylinositol-3-kinase (PI3K) signaling and angiogenesis. thegoodscentscompany.com This disruption of fundamental cellular processes contributes to the pain and physiological reactions associated with fire ant stings.
Table 1: Representative Piperidine Alkaloids in Fire Ant Venom
| Alkaloid Name | General Structure | Source Species (Example) | Primary Role |
|---|---|---|---|
| Solenopsin A | trans-2-methyl-6-n-undecylpiperidine | Solenopsis invicta | Defense, Prey Capture |
| Solenopsin B | trans-2-methyl-6-n-tridecylpiperidine | Solenopsis invicta | Defense, Prey Capture |
Elucidation of Biosynthetic Pathways
The biosynthesis of solenopsin alkaloids in fire ants has been a subject of scientific investigation, providing a likely model for the formation of 5-ethenyl-2-methylpiperidine.
The biosynthesis of the 2,5-dialkylpiperidine skeleton of solenopsins is thought to involve a series of enzymatic reactions. While specific gene clusters have not been fully characterized, the proposed pathway involves enzymes such as transaminases and imine reductases. sigmaaldrich.com These enzymes are crucial for the stereoselective formation of the chiral centers in the piperidine ring. The biosynthesis is believed to proceed through piperideine intermediates, which are then reduced to the final piperidine alkaloids. sigmaaldrich.combldpharm.com The production of these venom alkaloids is also known to be influenced by the age and size of the fire ant worker. scent.vn
Studies on the biosynthesis of related piperidine alkaloids, such as coniine from poison hemlock, have shown that the piperidine ring is derived from acetate (B1210297). It is hypothesized that the biosynthesis of solenopsins follows a similar polyketide pathway, where acetate units are condensed to form a polyketo chain that subsequently cyclizes and is aminated to form the piperidine ring.
Precursor feeding studies in other alkaloid systems suggest that amino acids can also serve as building blocks. For nicotine, a pyridine-pyrrolidine alkaloid, ornithine is a key precursor. While direct precursor incorporation studies for 5-ethenyl-2-methylpiperidine are not available, the general principles of alkaloid biosynthesis suggest that simple metabolic building blocks are utilized. The proposed biosynthetic pathway for solenopsins suggests that piperideines are key precursors. sigmaaldrich.com These unsaturated intermediates are then likely reduced to form the saturated piperidine ring found in the final venom components. bldpharm.com
Table 2: Proposed Precursors and Intermediates in Solenopsin Biosynthesis
| Precursor/Intermediate | Proposed Role | Supporting Evidence |
|---|---|---|
| Acetate | Carbon backbone of the piperidine ring and side chain | Analogy with other piperidine alkaloid biosyntheses |
| Amino Acids | Potential nitrogen source | General principle in alkaloid biosynthesis |
Chemoenzymatic Synthesis Inspired by Biosynthetic Routes
The principles of biosynthesis, particularly the stereoselective enzymatic reactions that form the piperidine ring, have inspired the development of chemoenzymatic strategies for the synthesis of piperidine alkaloids. These approaches combine the efficiency and selectivity of biocatalysts with the practicality of chemical synthesis to create complex molecules like 5-ethenyl-2-methylpiperidine. While a direct chemoenzymatic route to 5-ethenyl-2-methylpiperidine has not been extensively documented, plausible pathways can be conceptualized based on established biocatalytic methods for similar structures.
A hypothetical and scientifically grounded chemoenzymatic pathway to 5-ethenyl-2-methylpiperidine could commence with a readily available starting material, 2-methyl-5-vinylpyridine. The key transformation in this synthetic strategy is the stereoselective reduction of the pyridine (B92270) ring to the corresponding piperidine. This is inspired by the natural biosynthetic pathways of many piperidine alkaloids, which are known to involve enzymatic reduction steps to establish the stereochemistry of the final molecule. bohrium.comacs.org
The core of this chemoenzymatic approach would be the application of an imine reductase (IRED) or a related oxidoreductase. nih.govacs.org These enzymes are capable of catalyzing the asymmetric reduction of cyclic imines, which are intermediates in the reduction of pyridines. The process can be envisioned in a two-step cascade within a single pot:
Chemical or Enzymatic Reduction to a Dihydropyridine (B1217469) Intermediate: The starting 2-methyl-5-vinylpyridine would first be reduced to the corresponding 1,2- or 1,6-dihydropyridine. This partial reduction could potentially be achieved using chemical reducing agents under controlled conditions.
Enzymatic Asymmetric Reduction: The resulting dihydropyridine, which exists in equilibrium with a cyclic iminium ion, would then be asymmetrically reduced by a stereoselective imine reductase (IRED) to yield the desired enantiomer of 5-ethenyl-2-methylpiperidine. The choice of IRED is crucial as it dictates the stereochemical outcome of the final product. Libraries of IREDs with varying stereoselectivities are available, allowing for the synthesis of either the (2R,5S) or (2S,5R) enantiomers. nih.gov
This biocatalytic step offers significant advantages over traditional chemical hydrogenation, primarily the high enantioselectivity, which is often difficult to achieve with conventional catalysts when dealing with substituted pyridines. nih.gov
An alternative chemoenzymatic strategy could involve a transaminase. Transaminases are widely used in the synthesis of chiral amines. acs.orgnih.govalmacgroup.com In a hypothetical route, a diketo-precursor could be cyclized and then asymmetrically aminated using a transaminase to form the chiral piperidine ring. However, the synthesis of the required diketo-precursor with a vinyl group might be complex.
The following table summarizes a plausible chemoenzymatic approach inspired by biosynthetic routes for the synthesis of 5-ethenyl-2-methylpiperidine.
Table 1: Plausible Chemoenzymatic Synthesis of 5-Ethenyl-2-methylpiperidine
| Step | Transformation | Reagents/Enzymes | Key Features |
| 1 | Partial Reduction | Chemical reducing agent (e.g., NaBH₄ under controlled conditions) | Formation of dihydropyridine intermediate. |
| 2 | Asymmetric Reduction | Imine Reductase (IRED) + Cofactor (e.g., NADPH) | Stereoselective formation of the piperidine ring, leading to a specific enantiomer. High enantiomeric excess is expected. |
This chemoenzymatic approach represents a green and efficient alternative to purely chemical syntheses. By harnessing the power of enzymes, it is possible to achieve high levels of stereocontrol under mild reaction conditions, a hallmark of biosynthetic processes. nih.govresearchgate.net Further research and development in this area could lead to the establishment of a robust and scalable process for the production of enantiomerically pure 5-ethenyl-2-methylpiperidine and its analogs.
Vii. 5 Ethenyl 2 Methylpiperidine As a Core Scaffold in Complex Molecule Synthesis
Application in Natural Product Total Synthesis
The structural motif of 5-ethenyl-2-methylpiperidine is central to a number of naturally occurring compounds, most notably within the diverse family of piperidine (B6355638) alkaloids. Its utility as a chiral building block allows for efficient and convergent synthetic strategies toward these complex targets.
The 2,5-disubstituted piperidine core is a hallmark of the solenopsin (B1210030) family of alkaloids, which are the primary toxic components of fire ant venom. wikipedia.orgnih.gov The total synthesis of these alkaloids often employs strategies that construct the piperidine ring from a correspondingly substituted pyridine (B92270) precursor. For instance, the synthesis of solenopsin A, which features a 2-methyl and a 6-undecyl substituent, can be envisioned starting from a precursor like 2-methyl-5-vinylpyridine (B86018). The vinyl group provides a direct antecedent to the long alkyl side chain characteristic of these alkaloids.
A common synthetic route involves the catalytic hydrogenation of the substituted pyridine ring to form the piperidine scaffold. wikipedia.org The vinyl group can then be transformed into the required alkyl chain. For example, a Wittig reaction on a precursor like 2-methyl-5-formylpyridine can install the vinyl group, which is then elaborated. nih.gov The synthesis of solenopsin and its analogs has been achieved through methods starting with commercially available materials like 4-chloropyridine (B1293800) or lutidine, which are functionalized and subsequently reduced. wikipedia.orgnih.gov These approaches underscore the importance of the substituted pyridine/piperidine core in streamlining the synthesis of these natural products. nih.gov
Table 1: Key Reactions in the Synthesis of Piperidine Alkaloids from Pyridine Precursors
| Reaction Step | Reagents & Conditions | Purpose |
| Alkylation | Grignard Reagents (e.g., undecylmagnesium bromide), n-Butyllithium | Introduction of the long alkyl side chain to the pyridine ring. researchgate.net |
| Wittig Reaction | Methyltriphenylphosphonium (B96628) bromide, base | Conversion of a formyl group to a vinyl (ethenyl) group. nih.gov |
| Catalytic Hydrogenation | H₂, Pd/C catalyst | Reduction of the aromatic pyridine ring to a piperidine ring. wikipedia.orgnih.gov |
| Reduction | Sodium cyanoborohydride (NaBH₃CN) | Further reduction of partially saturated intermediates to the final piperidine. wikipedia.org |
The solenopsin alkaloids, built upon the 2,6-dialkylpiperidine framework (a close relative of the 2,5-disubstituted scaffold), exhibit a remarkable range of biological activities. nih.gov This has spurred significant interest in synthesizing analogs to explore their therapeutic potential. The core piperidine structure is crucial for these activities, which include necrotic, hemolytic, antimicrobial, and insecticidal properties. nih.gov
Notably, solenopsin A has been identified as a potent inhibitor of phosphatidylinositol-3-kinase (PI3K) signaling, a pathway critical in angiogenesis (the formation of new blood vessels). nih.gov This anti-angiogenic activity makes solenopsin and its derivatives interesting candidates for cancer research. Furthermore, due to their structural similarity to ceramides, which are key signaling lipids, synthetic solenopsin analogs are being investigated for the treatment of skin conditions like psoriasis. wikipedia.orgresearchgate.net These analogs have demonstrated anti-inflammatory activity in preclinical models. researchgate.net The versatility of the 5-ethenyl-2-methylpiperidine scaffold allows for the systematic modification of the side chains to optimize these biological effects.
Development of Novel Organic Reactions Utilizing 5-Ethenyl-2-methylpiperidine as a Substrate
The synthesis and functionalization of the 5-ethenyl-2-methylpiperidine core have led to the application of various organic reactions. The synthesis of the aromatic precursor, 2-methyl-5-vinylpyridine, is a key first step. One established industrial method is the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine over a catalyst at elevated temperatures. google.com
More contemporary and selective methods have also been developed. A notable example is the use of the Wittig reaction to construct the vinyl group. A patented process describes the reaction of methyltriphenylphosphonium bromide with 2-methyl-5-formylpyridine to yield 2-methyl-5-vinylpyridine with high purity. chemicalbook.com This demonstrates the application of classic name reactions to build this specific heterocyclic substrate.
Once the 2-methyl-5-vinylpyridine precursor is obtained, the subsequent reduction of the pyridine ring to piperidine is a critical transformation. Catalytic hydrogenation is the most common method, but the conditions can be tailored to control the stereochemistry of the resulting chiral centers at positions 2 and 5. wikipedia.orgnih.gov The vinyl group itself is a substrate for a host of reactions, allowing it to be converted into various functional groups, thereby serving as a linchpin for creating diverse molecular architectures.
Asymmetric Synthesis of Derivatives from 5-Ethenyl-2-methylpiperidine
The piperidine ring in 5-ethenyl-2-methylpiperidine contains two stereocenters (at C2 and C5), meaning it can exist as multiple stereoisomers. The specific stereochemistry is often crucial for biological activity. For example, natural solenopsin alkaloids possess a specific cis or trans relationship between the substituents. researchgate.net Consequently, the development of asymmetric syntheses to control the stereochemical outcome is a significant area of research.
Strategies for asymmetric synthesis can be broadly categorized into using a chiral pool, employing chiral auxiliaries, or using chiral catalysts. slideshare.net While many syntheses of solenopsin analogs produce racemic mixtures, methods for producing enantiopure versions have been reported. wikipedia.org The proposed biosynthetic pathways for these alkaloids, which involve enzymes like transaminases and imine reductases, suggest that biocatalytic approaches could be a powerful tool for achieving high stereoselectivity. researchgate.net These enzymatic cascades can precisely control the formation of the chiral centers, mimicking nature's synthetic strategy. researchgate.netepa.gov The asymmetric synthesis of related alkaloids has been accomplished using starting materials from the chiral pool, such as D-serine, which sets the stereochemistry early in the synthetic sequence. rsc.org These methodologies provide a blueprint for the future development of stereocontrolled syntheses of derivatives from 5-ethenyl-2-methylpiperidine.
Viii. Structure Activity Relationship Sar Investigations of 5 Ethenyl 2 Methylpiperidine Derivatives for Molecular Target Interaction
Design and Chemical Synthesis of Structurally Diverse Analogs for SAR Probing
The exploration of the structure-activity relationship (SAR) of 5-ethenyl-2-methylpiperidine derivatives is primarily driven by their potential as arginase inhibitors. The design strategy for these analogs often revolves around modifying the piperidine (B6355638) ring and its substituents to optimize interactions within the enzyme's active site. A common approach involves using the piperidine structure as a rigid scaffold to which various functional groups can be attached. gd3services.com This allows for a systematic investigation of how different chemical features influence binding affinity and inhibitory potency.
The synthesis of piperidine-based arginase inhibitors can be complex, often requiring multi-step sequences. For instance, a general strategy for creating substituted piperidines involves the use of a key intermediate which can then be elaborated. A patent describing a derivative of 5-ethenyl-2-methylpiperidine suggests its use in constructing complex dipeptide piperidine structures intended as arginase inhibitors. gd3services.com
While specific synthesis routes for a wide range of 5-ethenyl-2-methylpiperidine analogs are not extensively detailed in publicly available literature, the synthesis of related piperidine inhibitors provides insight into the potential chemical pathways. For example, the synthesis of piperidine-based arginase inhibitors has been achieved through routes involving the acylation, sulfonation, and substitution of piperidin-4-ylmethanol to create key intermediates. researchgate.net Another approach involves the ozonolysis of a precursor followed by reductive amination to introduce the piperidine moiety. nih.gov The synthesis of 2-methyl-5-vinylpyridine (B86018), a direct precursor to 5-ethenyl-2-methylpiperidine, can be accomplished via a Wittig reaction between 6-methylnicotinaldehyde (B1311806) and methyltriphenylphosphonium (B96628) bromide. Subsequent reduction of the pyridine (B92270) ring would yield the desired piperidine scaffold.
The design of analogs for SAR studies often focuses on a few key areas:
Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common point for modification, allowing for the introduction of various alkyl or aryl groups to probe hydrophobic pockets within the target's binding site.
Stereochemistry of the Piperidine Ring: The chiral centers at positions 2 and 5 of the 5-ethenyl-2-methylpiperidine core are critical. Synthesizing and testing different stereoisomers is essential to determine the optimal spatial arrangement for receptor binding.
Modification of the Ethenyl Group: The vinyl (ethenyl) group at the 5-position can be modified to explore its role in binding. For example, it could be hydrogenated to an ethyl group or replaced with other small substituents to understand the electronic and steric requirements in that region of the binding pocket.
A representative, though not exhaustive, summary of SAR for a series of piperidine derivatives targeting an unrelated enzyme, urease, illustrates the principles of analog design and testing.
| Compound | Modification | IC₅₀ (µM) |
|---|---|---|
| 5e (Br at ortho) | Substitution of Cl with Br | 4.47 ± 0.44 |
| 5h (NO₂ at ortho) | Substitution of Cl with NO₂ | 7.12 ± 0.39 |
| 5c (Cl at meta) | Positional isomer of 5b | 2.13 ± 0.82 |
| 5f (Br at meta) | Substitution of Cl with Br | 5.24 ± 0.45 |
| 5l (CH₃ at meta) | Introduction of an electron-donating group | 7.14 ± 0.46 |
This table presents data for a series of pyridylpiperazine hybrid derivatives as urease inhibitors to illustrate SAR principles. The data is adapted from a study on urease inhibitors and does not represent arginase inhibition by 5-ethenyl-2-methylpiperidine derivatives. frontiersin.orgnih.gov
Elucidation of Specific Molecular Interactions with Biological Receptors and Enzymes
Understanding how 5-ethenyl-2-methylpiperidine derivatives interact with their biological targets at a molecular level is crucial for rational drug design. This involves identifying the specific binding site and the nature of the chemical interactions that lead to a biological effect.
For piperidine-based arginase inhibitors, X-ray crystallography has been an invaluable tool for elucidating the binding mode. nih.gov Although a crystal structure of 5-ethenyl-2-methylpiperidine itself within the arginase active site is not publicly available, structures of other piperidine-containing inhibitors have revealed key interactions. gd3services.comnedp.com
These studies show that the piperidine ring can position other functional groups on the inhibitor to interact with specific amino acid residues in the active site of arginase. For instance, analysis of a co-crystal structure of human arginase II with a piperidine-containing inhibitor revealed that the piperidine nitrogen forms a hydrogen bond with Asp200 and a water-mediated hydrogen bond with Asp202. gd3services.comnedp.com The ability of the piperidine ring to act as a scaffold, constraining the conformation of the inhibitor, is thought to reduce the entropic penalty of binding, thereby increasing potency. gd3services.com
X-ray crystallography provides high-resolution three-dimensional information about the protein-ligand complex, allowing for the precise mapping of interactions such as hydrogen bonds, ionic interactions, and van der Waals forces. nih.gov This structural information is critical for guiding the design of new analogs with improved binding affinity and selectivity.
The binding of 5-ethenyl-2-methylpiperidine-based inhibitors to arginase modulates the enzyme's catalytic activity. Arginase contains a binuclear manganese cluster (Mn²⁺A and Mn²⁺B) in its active site, which is essential for the hydrolysis of L-arginine. nih.gov Inhibitors often work by interacting with this metal center.
Boronic acid derivatives, a class of compounds that can be attached to a piperidine scaffold, are known to be potent arginase inhibitors. nih.gov The boronic acid moiety can form a covalent bond with the hydroxide (B78521) ion that bridges the two manganese ions, mimicking the tetrahedral transition state of the arginine hydrolysis reaction. nih.gov This strong interaction effectively blocks the active site and prevents the substrate from binding, thus inhibiting the enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For piperidine-based arginase inhibitors, 3D-QSAR models have been developed to understand the structural requirements for potent inhibition. nih.gov
These models generate a 3D grid around a set of aligned molecules and calculate steric and electrostatic fields. The resulting contour maps highlight regions where bulky groups or specific electronic properties (e.g., positive or negative charges) are predicted to increase or decrease activity. nih.gov For a series of arginase inhibitors, a 3D-QSAR model revealed that steric and electrostatic fields were key descriptors for explaining the differences in their inhibitory activities. nih.gov Such models can be highly predictive and are valuable for designing new compounds with enhanced potency.
Ligand-based design, which includes pharmacophore modeling, is another important computational tool. A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors. Both QSAR and pharmacophore modeling rely on the principle that structurally similar molecules are likely to have similar biological activities. researchgate.net These computational approaches, combined with the structural insights from X-ray crystallography, provide a powerful platform for the rational design and optimization of novel inhibitors based on the 5-ethenyl-2-methylpiperidine scaffold.
Ix. Advanced Research in 5 Ethenyl 2 Methylpiperidine Derived Compounds
Synthesis of Novel Heterocyclic Systems Incorporating the Piperidine (B6355638) Core
The presence of both a reactive vinyl group and a nucleophilic secondary amine makes 5-ethenyl-2-methylpiperidine a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The vinyl group can participate in a variety of cycloaddition and addition reactions, while the piperidine nitrogen can be involved in cyclization or condensation reactions.
Research into the synthesis of related heterocyclic structures suggests several potential pathways for derivatizing the 5-ethenyl-2-methylpiperidine core. For instance, the vinyl group is susceptible to electrophilic addition, radical addition, and participation in pericyclic reactions. One area of exploration is the [3+2] cycloaddition reaction. Rh(I)-catalyzed reactions of similar γ-ene-vinylcyclopropanes have been shown to yield 5/6- and 5/7-bicyclic compounds. pku.edu.cn This suggests that with appropriate functionalization, the ethenyl group of 5-ethenyl-2-methylpiperidine could react with a suitable three-atom component to form a new five-membered ring fused to the piperidine or as part of a spirocyclic system.
Furthermore, the vinyl group can serve as a precursor to other functional groups that can then be used to construct new heterocyclic rings. For example, epoxidation of the vinyl group would yield a reactive vinyl epoxide. Such intermediates have been shown to undergo rearrangement and subsequent addition reactions with various nucleophiles, including isatins and 2-alkenoylpyridines, to form complex chiral N-containing heterocycles. researchgate.net
Another approach involves the synthesis of fused heterocyclic amides, which have been investigated as kinase inhibitors. nih.gov By analogy, the piperidine nitrogen of 5-ethenyl-2-methylpiperidine could be acylated, and the vinyl group could be functionalized to participate in a ring-closing reaction, leading to novel bicyclic structures with potential biological activity. The development of green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts, is also a growing trend in the synthesis of heterocyclic compounds and could be applied to the derivatization of 5-ethenyl-2-methylpiperidine. rsc.org
Exploration of Isomeric and Stereoisomeric Effects on Chemical Properties
The structure of 5-ethenyl-2-methylpiperidine contains two stereocenters, at C2 and C5, leading to the possibility of four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The spatial arrangement of the methyl and ethenyl groups significantly influences the molecule's conformation and, consequently, its chemical and physical properties, including its reactivity and interactions with other chiral molecules.
The stereoselective synthesis of substituted piperidines is a topic of considerable research interest. lookchem.comnih.gov Methods such as carbonyl ene and Prins cyclizations have been employed to control the stereochemistry of newly formed piperidine rings. lookchem.comresearchgate.net For example, in the synthesis of 2,4,5-trisubstituted piperidines, the choice of catalyst can dramatically influence the diastereomeric ratio of the products. Brønsted acid-catalysis at low temperatures tends to favor the formation of the kinetic product with a cis relationship between substituents, while Lewis acid-catalysis at higher temperatures can yield the thermodynamically more stable trans product. lookchem.comresearchgate.net
These principles can be applied to the synthesis of specific stereoisomers of 5-ethenyl-2-methylpiperidine. The relative stereochemistry of the methyl and ethenyl groups will dictate the most stable conformation of the piperidine ring, with substituents preferentially occupying equatorial positions to minimize steric hindrance. The differing steric environments of the vinyl group and the lone pair of the nitrogen in each isomer will affect their accessibility for subsequent reactions.
The separation of these stereoisomers can be achieved through chiral chromatography techniques, which are crucial for studying the distinct properties of each enantiomer and diastereomer. mdpi.commdpi.com The U.S. Food and Drug Administration often requires the synthesis of single stereoisomers for pharmaceuticals, as different enantiomers can have varied pharmacological activities. mdpi.com
Table 1: Influence of Catalyst on Diastereomeric Ratio in the Synthesis of Substituted Piperidines (Analogous Systems)
| Catalyst | Temperature | Major Diastereomer | Diastereomeric Ratio |
| Concentrated HCl | -78 °C | 4,5-cis | Up to 94:6 |
| MeAlCl₂ | 20-60 °C | 4,5-trans | Up to 99:1 |
This table is based on data from the cyclization of analogous aldehyde precursors to form 2,4,5-trisubstituted piperidines and illustrates the potential for stereocontrol in similar systems. researchgate.net
Conjugate Chemistry and Bioconjugation with 5-Ethenyl-2-methylpiperidine Derivatives
The vinyl group of 5-ethenyl-2-methylpiperidine is a prime functional handle for conjugate chemistry and bioconjugation. This reactive moiety can participate in a variety of covalent bond-forming reactions, allowing for the attachment of this piperidine derivative to other small molecules, polymers, or biomolecules such as proteins and peptides.
One of the most attractive reactions for bioconjugation is the thiol-ene "click" reaction. This reaction proceeds under mild conditions, often initiated by light or a radical initiator, and involves the addition of a thiol to the vinyl group. This would allow for the straightforward conjugation of cysteine-containing peptides or proteins to the 5-ethenyl-2-methylpiperidine core.
Another potential avenue is the use of the vinyl group in cycloaddition reactions. For instance, a [3+2] cycloaddition with an azide (B81097) would form a triazoline, which could then be further elaborated. While not as common as the alkyne-azide cycloaddition, this reaction offers an alternative for linking the piperidine scaffold to other molecules.
The piperidine nitrogen also offers a site for conjugation. After acylation or alkylation, further functionalities can be introduced. For example, the synthesis of antibody-drug conjugates (ADCs) often relies on the chemoselective modification of proteins. nih.gov A derivative of 5-ethenyl-2-methylpiperidine could potentially be linked to an antibody, with the piperidine moiety influencing the pharmacokinetic properties of the resulting conjugate. The stability of linkages is a critical factor in the design of such conjugates.
Applications in Supramolecular Chemistry and Self-Assembly Research
The structural features of 5-ethenyl-2-methylpiperidine make it an interesting building block for supramolecular chemistry and self-assembly. The piperidine nitrogen can act as a hydrogen bond acceptor, and after protonation, as a hydrogen bond donor. These interactions are fundamental to the construction of larger, ordered supramolecular architectures.
Research on the supramolecular structures of piperazine (B1678402) with aromatic acids has shown that proton transfer from the acid to the nitrogen atom of piperazine leads to the formation of charge-assisted hydrogen bonds. rsc.org These interactions, along with others such as C-H···O hydrogen bonds, dictate the final dimensionality of the supramolecular assembly. rsc.org Similarly, 5-ethenyl-2-methylpiperidine could be co-crystallized with various organic acids to form salts with predictable hydrogen bonding motifs.
X. Emerging Research Avenues and Future Prospects in 5 Ethenyl 2 Methylpiperidine Chemistry
Integration of Machine Learning and Artificial Intelligence in Synthetic Design
| Research Focus | Key Findings/Future Directions | Relevant Technologies |
| Retrosynthetic Analysis | AI models can predict multi-step synthetic pathways, suggesting novel disconnections and reagents for the synthesis of 5-ethenyl-2-methylpiperidine. | Deep learning, Reinforcement learning, Neural networks |
| Reaction Optimization | ML algorithms can optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and stereoselectivity for the functionalization of the piperidine (B6355638) ring. | Bayesian optimization, High-throughput screening simulations |
| De Novo Design | Generative AI models can design novel derivatives of 5-ethenyl-2-methylpiperidine with predicted biological activities and improved pharmacokinetic profiles. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |
| Autonomous Synthesis | The development of AI-driven autonomous synthesis platforms could enable the automated, efficient, and on-demand production of 5-ethenyl-2-methylpiperidine and its analogues. technologynetworks.com | Robotics, AI-driven experimentation |
Exploration of New Catalytic Paradigms for Functionalization
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and the functionalization of the 5-ethenyl-2-methylpiperidine scaffold is an area ripe for exploration. While classical methods for piperidine synthesis exist, emerging catalytic paradigms offer unprecedented control over reactivity and selectivity. nih.govnih.gov This is particularly crucial for a molecule like 5-ethenyl-2-methylpiperidine, where selective modification of the piperidine ring, the vinyl group, or the methyl substituent is a significant challenge.
Recent advances in photoredox catalysis, for instance, have enabled the direct C-H arylation of highly substituted piperidines with high diastereoselectivity. nih.govacs.org This method could potentially be adapted for the late-stage functionalization of 5-ethenyl-2-methylpiperidine, allowing for the introduction of diverse aryl groups at specific positions on the piperidine ring. Furthermore, the use of dirhodium catalysts has shown remarkable success in the site-selective C-H functionalization of piperidines at the C2, C3, or C4 positions, controlled by the choice of catalyst and protecting group. nih.govresearchgate.net The application of such catalytic systems to 5-ethenyl-2-methylpiperidine could open up new avenues for creating a library of novel analogues with diverse substitution patterns.
| Catalytic Strategy | Potential Application to 5-Ethenyl-2-methylpiperidine | Key Advantages |
| Photoredox Catalysis | Selective C-H functionalization of the piperidine ring to introduce new substituents. nih.govacs.org | Mild reaction conditions, high functional group tolerance, potential for novel bond formations. |
| Dirhodium Catalysis | Site-selective functionalization at various positions on the piperidine ring. nih.govresearchgate.net | High degree of control over regioselectivity and stereoselectivity. |
| Organocatalysis | Asymmetric synthesis and functionalization, leveraging chiral secondary amine catalysts. rsc.org | Metal-free, environmentally benign, access to enantiomerically pure products. |
| Nanocatalysis | Use of piperidine-functionalized magnetic nanoparticles for efficient and recyclable catalysis in the synthesis of related heterocyclic compounds. researchgate.netresearchgate.net | High catalytic activity, easy separation and reusability of the catalyst. |
Interdisciplinary Research at the Interface of Chemistry and Biology (Molecular Mechanisms)
Understanding the biological activity of 5-ethenyl-2-methylpiperidine requires a deeply interdisciplinary approach, combining synthetic chemistry with molecular biology, pharmacology, and computational modeling. Piperidine alkaloids are known to exhibit a wide range of biological activities, and elucidating the specific molecular mechanisms of action for 5-ethenyl-2-methylpiperidine is a key future research direction. researchgate.netmdpi.comresearchgate.net
Molecular modeling studies, for example, can provide insights into how 5-ethenyl-2-methylpiperidine and its derivatives interact with biological targets such as enzymes and receptors. nih.gov By simulating the binding of these molecules to the active sites of proteins, researchers can predict their inhibitory potency and guide the design of more effective analogues. For instance, molecular modeling has been successfully used to design piperidine derivatives with dual inhibitory activity against acetylcholinesterase and β-amyloid peptide aggregation, both of which are implicated in Alzheimer's disease. nih.gov This approach could be applied to identify potential biological targets for 5-ethenyl-2-methylpiperidine.
| Research Area | Key Objectives | Methodologies |
| Target Identification | Identifying the specific enzymes, receptors, or other biomolecules that interact with 5-ethenyl-2-methylpiperidine. | Affinity chromatography, proteomics, chemical biology approaches. mdpi.com |
| Mechanism of Action Studies | Elucidating the downstream signaling pathways and cellular effects modulated by the interaction of 5-ethenyl-2-methylpiperidine with its biological target. | Cell-based assays, gene expression analysis, in vivo studies. |
| Computational Modeling | Predicting the binding modes and affinities of 5-ethenyl-2-methylpiperidine derivatives to biological targets to guide rational drug design. | Molecular docking, molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) calculations. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Synthesizing a library of 5-ethenyl-2-methylpiperidine analogues and evaluating their biological activity to understand the relationship between their chemical structure and biological function. nih.gov | Parallel synthesis, high-throughput screening. |
Single-Molecule Studies and Nanoscale Investigations
The advent of single-molecule techniques and nanotechnology is opening up new frontiers in the study of molecular interactions and delivery. researchgate.netscispace.com These approaches offer the potential to investigate the behavior of individual 5-ethenyl-2-methylpiperidine molecules and to develop novel nanoscale delivery systems.
Single-molecule imaging, for example, allows for the direct visualization of individual protein-protein interactions in live cells with unprecedented spatiotemporal resolution. nih.govnih.gov This technology could be adapted to study the interactions of fluorescently labeled 5-ethenyl-2-methylpiperidine with its biological targets in real-time, providing a deeper understanding of its mechanism of action at the molecular level. For instance, single-molecule fluorescence has been used to study the dimerization of G protein-coupled receptors (GPCRs), a major class of drug targets. nih.gov
On the nanoscale, the incorporation of piperidine-containing compounds into nanomaterials is an emerging area of research. For example, piperidine-functionalized magnetic nanoparticles have been developed as efficient and reusable catalysts. researchgate.net This concept could be extended to create nanocarriers for the targeted delivery of 5-ethenyl-2-methylpiperidine to specific cells or tissues, potentially enhancing its therapeutic efficacy and reducing side effects.
| Research Avenue | Potential Insights and Applications | Key Technologies |
| Single-Molecule Imaging | Real-time visualization of the binding of 5-ethenyl-2-methylpiperidine to its cellular targets, revealing kinetic and dynamic information. nih.govnih.gov | Single-molecule fluorescence microscopy, Förster Resonance Energy Transfer (FRET), Proximity-Assisted Photoactivation (PAPA). nih.gov |
| Nanoparticle Drug Delivery | Encapsulation or conjugation of 5-ethenyl-2-methylpiperidine to nanoparticles for targeted delivery and controlled release. | Liposomes, polymeric nanoparticles, gold nanoparticles. |
| Nanocatalysis | Development of novel nanocatalysts for the synthesis and functionalization of 5-ethenyl-2-methylpiperidine. researchgate.net | Magnetic nanoparticles, quantum dots. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Probing the interaction of 5-ethenyl-2-methylpiperidine with metal nanoparticles at the single-molecule level to understand its adsorption behavior. mdpi.com | SERS, Density Functional Theory (DFT) calculations. mdpi.com |
Q & A
Basic: What synthetic methodologies are recommended for Piperidine, 5-ethenyl-2-methyl- (9CI), and how can reaction efficiency be optimized?
Answer:
Synthesis of piperidine derivatives often employs catalytic benzylation or acyl transfer reactions. For example, intramolecular N-N acyl transfer in spiropiperidine systems can be achieved using HCOONH₄/Pd(C) under mild conditions . To optimize efficiency:
- Use Pd-based catalysts to enhance regioselectivity.
- Monitor reaction progress via TLC or HPLC, adjusting temperature (60–80°C) to balance yield and purity.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: What spectroscopic techniques are critical for characterizing Piperidine, 5-ethenyl-2-methyl- (9CI), and how should data be interpreted?
Answer:
Key techniques include:
- NMR : Analyze - and -NMR for spatial configuration and substituent effects. For example, coupling constants (J values) distinguish axial/equatorial positions in piperidine rings .
- Mass Spectrometry : Confirm molecular weight (exact mass: ~139.2 g/mol) and fragmentation patterns using HRMS.
- IR Spectroscopy : Identify functional groups (e.g., C=C stretch at ~1640 cm⁻¹ for the ethenyl group).
Basic: What are the stability and storage requirements for this compound?
Answer:
Piperidine derivatives are prone to oxidation and hydrolysis. Recommendations:
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent light-induced degradation .
- Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure.
- Stability Testing : Monitor purity via HPLC every 3–6 months; discard if degradation exceeds 5% .
Advanced: How can contradictions in spectroscopic or synthetic yield data be resolved?
Answer:
Approaches include:
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography or computational modeling (e.g., DFT for conformational analysis) .
- Reaction Parameter Screening : Test varying catalysts (e.g., Pd/C vs. Raney Ni), solvents (polar aprotic vs. ethers), and temperatures to identify optimal conditions .
- Isotopic Labeling : Use -labeled precursors to trace reaction pathways and confirm intermediate structures.
Advanced: What computational tools predict the pharmacological activity of this piperidine derivative?
Answer:
- SwissTargetPrediction : Identifies targets like kinases, proteases, or ion channels by structural similarity to known piperidine drugs .
- PASS Analysis : Predicts biological activity spectra (e.g., neuroprotective or antitumor potential) with probability scores (Pa > 0.7 indicates high confidence) .
- QSAR Modeling : Use ADMET Predictor™ to correlate molecular descriptors (logP, H-bond donors) with bioavailability and toxicity .
Advanced: How to design experiments for studying metabolic pathways or enzyme interactions?
Answer:
- In Vitro Assays :
- Target Validation : Perform siRNA knockdown of predicted targets (e.g., voltage-gated ion channels) to confirm functional relevance .
Advanced: How to address discrepancies in synthetic yields across different batches?
Answer:
- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., catalyst loading, solvent purity).
- Byproduct Analysis : Characterize impurities via LC-MS and adjust purification protocols (e.g., switch to reverse-phase HPLC).
- Scale-Up Optimization : Ensure consistent stirring rates and heating uniformity in larger reactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
